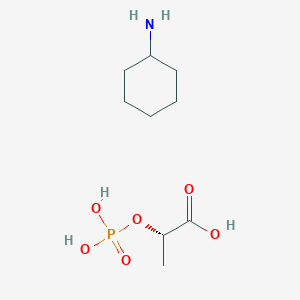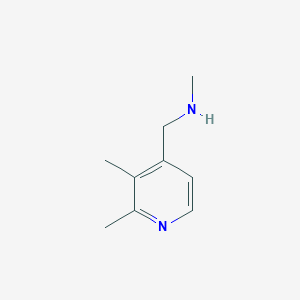
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine is a nitrogen-containing heterocyclic compound It features a pyridine ring substituted with two methyl groups at positions 2 and 3, and an N-methylmethanamine group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylpyridine.
N-Methylation: The pyridine derivative undergoes N-methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol, under mild conditions to avoid over-reduction or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
化学反応の分析
Types of Reactions
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a pyridine N-oxide derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amines.
科学的研究の応用
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2,3-Dimethylpyridine: Lacks the N-methylmethanamine group, making it less versatile in certain applications.
N-Methylpyridin-4-amine: Similar structure but without the dimethyl substitution, affecting its chemical reactivity and biological activity.
4-Methylpyridine: A simpler structure with different electronic properties.
Uniqueness
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
1-(2,3-dimethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-8(2)11-5-4-9(7)6-10-3/h4-5,10H,6H2,1-3H3 |
InChIキー |
QMJQFKKVSZNRFA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


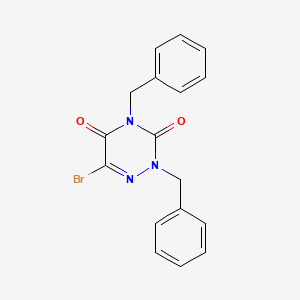
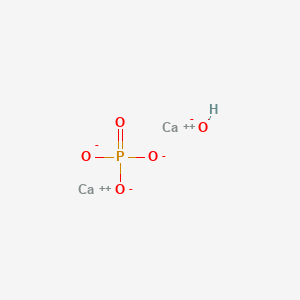
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)

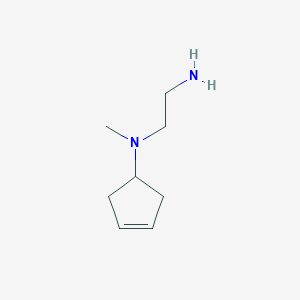

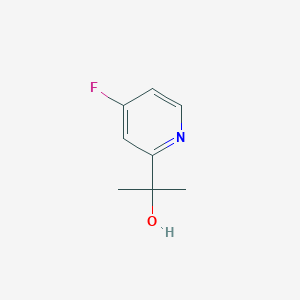
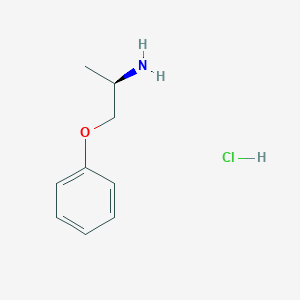
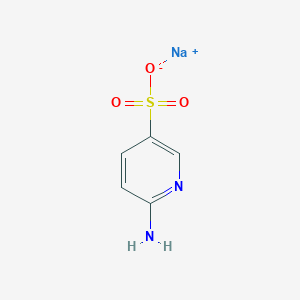
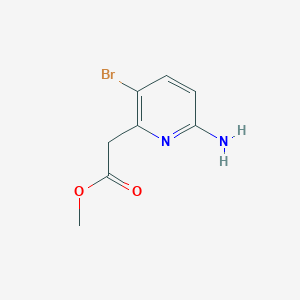
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)

